molecular formula C12H18N2O5S2 B14628696 4-(4-Methoxypiperidine-1-sulfonyl)benzene-1-sulfonamide CAS No. 55619-33-5

4-(4-Methoxypiperidine-1-sulfonyl)benzene-1-sulfonamide

Cat. No.: B14628696
CAS No.: 55619-33-5
M. Wt: 334.4 g/mol
InChI Key: OCCURTREPBFBRW-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 4-[(4-methoxy-1-piperidinyl)sulfonyl]- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of a benzenesulfonamide group attached to a piperidine ring, which is further substituted with a methoxy group. The unique structure of this compound makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, 4-[(4-methoxy-1-piperidinyl)sulfonyl]- typically involves multiple steps, starting with the preparation of the benzenesulfonamide coreThe methoxy group is then introduced through methylation reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale sulfonation and methylation processes, utilizing advanced chemical reactors and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-[(4-methoxy-1-piperidinyl)sulfonyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted benzenesulfonamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Benzenesulfonamide, 4-[(4-methoxy-1-piperidinyl)sulfonyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 4-[(4-methoxy-1-piperidinyl)sulfonyl]- involves the inhibition of specific enzymes, such as carbonic anhydrase IX. This enzyme plays a crucial role in regulating pH levels in cells, and its inhibition can lead to the disruption of cellular processes, particularly in cancer cells. The compound binds to the active site of the enzyme, preventing its normal function and leading to the accumulation of acidic by-products within the cell .

Comparison with Similar Compounds

Similar Compounds

  • Benzenesulfonamide, 4-methyl-
  • Benzenesulfonamide, 4-methoxy-
  • Benzenesulfonamide, 4-chloro-

Uniqueness

Compared to these similar compounds, Benzenesulfonamide, 4-[(4-methoxy-1-piperidinyl)sulfonyl]- exhibits unique properties due to the presence of the piperidine ring and methoxy group. These structural features enhance its ability to interact with specific molecular targets, making it a more potent inhibitor of certain enzymes, such as carbonic anhydrase IX .

Properties

CAS No.

55619-33-5

Molecular Formula

C12H18N2O5S2

Molecular Weight

334.4 g/mol

IUPAC Name

4-(4-methoxypiperidin-1-yl)sulfonylbenzenesulfonamide

InChI

InChI=1S/C12H18N2O5S2/c1-19-10-6-8-14(9-7-10)21(17,18)12-4-2-11(3-5-12)20(13,15)16/h2-5,10H,6-9H2,1H3,(H2,13,15,16)

InChI Key

OCCURTREPBFBRW-UHFFFAOYSA-N

Canonical SMILES

COC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

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